A 23887
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Overview
Description
3-Chloro-10,11-dihydro-N,N-dimethylspiro-(5H-dibenzo(a,d)cycloheptene-5,1’-cyclohex-2’-ene)4’-amine 1 is a complex organic compound with a unique spiro structure. This compound is characterized by its spiro linkage, which connects two cyclic structures, making it a subject of interest in various fields of scientific research.
Scientific Research Applications
3-Chloro-10,11-dihydro-N,N-dimethylspiro-(5H-dibenzo(a,d)cycloheptene-5,1’-cyclohex-2’-ene)4’-amine 1 has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in binding studies with proteins and other biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-10,11-dihydro-N,N-dimethylspiro-(5H-dibenzo(a,d)cycloheptene-5,1’-cyclohex-2’-ene)4’-amine 1 typically involves multiple steps. One common method includes the chlorination of 10,11-dihydro-5H-dibenzo(a,d)cycloheptene followed by a reaction with N,N-dimethylamine under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-10,11-dihydro-N,N-dimethylspiro-(5H-dibenzo(a,d)cycloheptene-5,1’-cyclohex-2’-ene)4’-amine 1 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often require specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Mechanism of Action
The mechanism of action of 3-Chloro-10,11-dihydro-N,N-dimethylspiro-(5H-dibenzo(a,d)cycloheptene-5,1’-cyclohex-2’-ene)4’-amine 1 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in its action are often complex and may require further research to fully elucidate .
Comparison with Similar Compounds
Similar Compounds
- 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylsulfanyl)-N,N-dimethyl-1-propanamine hydrochloride
- N-[3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)]
Uniqueness
What sets 3-Chloro-10,11-dihydro-N,N-dimethylspiro-(5H-dibenzo(a,d)cycloheptene-5,1’-cyclohex-2’-ene)4’-amine 1 apart from similar compounds is its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61955-05-3 |
---|---|
Molecular Formula |
C22H24ClN |
Molecular Weight |
337.9 g/mol |
IUPAC Name |
5'-chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene]-1-amine |
InChI |
InChI=1S/C22H24ClN/c1-24(2)19-11-13-22(14-12-19)20-6-4-3-5-16(20)7-8-17-9-10-18(23)15-21(17)22/h3-6,9-11,13,15,19H,7-8,12,14H2,1-2H3 |
InChI Key |
QPNVVIACYJVUOX-UHFFFAOYSA-N |
SMILES |
CN(C)C1CCC2(C=C1)C3=CC=CC=C3CCC4=C2C=C(C=C4)Cl |
Canonical SMILES |
CN(C)C1CCC2(C=C1)C3=CC=CC=C3CCC4=C2C=C(C=C4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-chloro-10,11-dihydro-N,N-dimethylspiro-(5H-dibenzo(a,d)cycloheptene-5,1'-cyclohex-2'-ene)4'-amine 1 A 23887 A-23887 A23887 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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